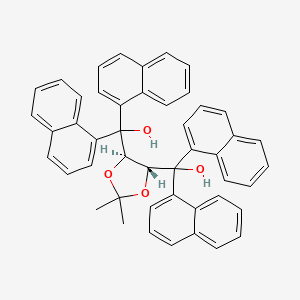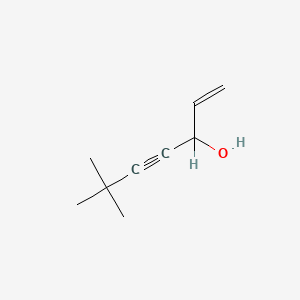![molecular formula C7H8N2O2 B1337945 ベンゾ[1,3]ジオキソール-5-イルヒドラジン CAS No. 62646-09-7](/img/structure/B1337945.png)
ベンゾ[1,3]ジオキソール-5-イルヒドラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-ylhydrazine is a chemical compound that features a benzo[1,3]dioxole ring structure attached to a hydrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole ring is a common structural motif in many biologically active molecules, which makes 1,3-Benzodioxol-5-ylhydrazine a valuable compound for research and development.
科学的研究の応用
1,3-Benzodioxol-5-ylhydrazine has several scientific research applications:
作用機序
Target of Action
Benzo[1,3]dioxol-5-YL-hydrazine and its derivatives have been found to exhibit significant activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The primary targets of this compound are microtubules and their component protein, tubulin .
Mode of Action
The compound interacts with its targets, causing mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, a crucial component of the cell’s cytoskeleton . This disruption in microtubule dynamics leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests that it has sufficient bioavailability to exert its effects on target cells .
Result of Action
The result of the compound’s action is cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .
生化学分析
Biochemical Properties
Benzo[1,3]dioxol-5-YL-hydrazine has been found to interact with various enzymes and proteins in biochemical reactions . These interactions are often characterized by the compound’s ability to inhibit or activate certain enzymes, which can have significant effects on the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of Benzo[1,3]dioxol-5-YL-hydrazine on cells are diverse and depend on the specific cellular processes being considered . For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Benzo[1,3]dioxol-5-YL-hydrazine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[1,3]dioxol-5-YL-hydrazine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Benzo[1,3]dioxol-5-YL-hydrazine can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Benzo[1,3]dioxol-5-YL-hydrazine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Benzo[1,3]dioxol-5-YL-hydrazine within cells and tissues involve interactions with various transporters or binding proteins . This can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Benzo[1,3]dioxol-5-YL-hydrazine can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylhydrazine typically involves the reaction of benzo[1,3]dioxole derivatives with hydrazine or hydrazine derivatives. One common method is the condensation reaction between benzo[1,3]dioxole carbaldehyde and hydrazine hydrate under reflux conditions . This reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Benzodioxol-5-ylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Benzodioxol-5-ylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxole oxides, while substitution reactions can produce a variety of substituted benzo[1,3]dioxole derivatives .
類似化合物との比較
Similar Compounds
Benzo[1,3]dioxole: The parent compound, which lacks the hydrazine moiety.
Benzo[1,3]dioxol-5-yl-methylamine: A similar compound where the hydrazine group is replaced with a methylamine group.
Benzo[1,3]dioxol-5-yl-acetic acid: Another derivative with an acetic acid group instead of hydrazine.
Uniqueness
1,3-Benzodioxol-5-ylhydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
1,3-benzodioxol-5-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-5-1-2-6-7(3-5)11-4-10-6/h1-3,9H,4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICYFFZBYGXTAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505929 |
Source


|
| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62646-09-7 |
Source


|
| Record name | (2H-1,3-Benzodioxol-5-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














